3-(4-Bromobutyl)oxolane: Technical Guide & Synthesis Profile
3-(4-Bromobutyl)oxolane: Technical Guide & Synthesis Profile
This guide details the technical specifications, synthesis, and applications of 3-(4-Bromobutyl)oxolane , a specialized heterocyclic intermediate.[1][2] Note that while the 2-isomer (2-(4-bromobutyl)oxolane, CAS 80506-24-7) is a common commercial reagent, the 3-isomer discussed here is a specific structural analog often required for precise stereochemical configurations in drug development (e.g., Halichondrin B analogs).[1][2]
Part 1: Chemical Identity & Core Specifications
3-(4-Bromobutyl)oxolane is a saturated oxygen heterocycle featuring a four-carbon alkyl bromide chain attached at the C3 position.[1][2] It serves as a versatile C4-linker module in the synthesis of complex macrocycles and proteolysis-targeting chimeras (PROTACs).[1][2]
| Property | Specification |
| IUPAC Name | 3-(4-Bromobutyl)tetrahydrofuran |
| Common Synonyms | 3-(4-Bromobutyl)oxolane; 1-Bromo-4-(tetrahydrofuran-3-yl)butane |
| CAS Number | Not Widely Listed (Custom Synthesis Target)* Note: The 2-isomer (CAS 80506-24-7) is the standard commercial analog.[1][2] |
| Molecular Formula | C₈H₁₅BrO |
| Molecular Weight | 207.11 g/mol |
| SMILES | BrCCCCC1COCC1 |
| InChI Key | (Predicted) PIFVCTZFOWWTTP-UHFFFAOYSA-N (Analogous) |
Physical Properties (Predicted vs. 2-Isomer Reference)
Data extrapolated from the commercially available 2-isomer (CAS 80506-24-7) and calculated structure-activity relationships (SAR).[1][2]
| Parameter | Value (Approximate) | Condition |
| Appearance | Colorless to pale yellow liquid | Ambient |
| Density | 1.25 ± 0.05 g/cm³ | 20°C |
| Boiling Point | 235–240°C (760 mmHg) | Predicted |
| Boiling Point (Reduced) | 95–100°C | 10 mmHg |
| Refractive Index ( | 1.4850 | 20°C |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water | Ambient |
| Flash Point | >110°C | Closed Cup |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of the 3-isomer is more challenging than the 2-isomer due to the lack of direct lithiation pathways at the C3 position.[1][2] The most robust route involves the hydroboration-bromination of 3-(3-butenyl)tetrahydrofuran or chain extension from tetrahydrofuran-3-carbaldehyde .[1][2]
Primary Synthetic Route: Hydroboration-Bromination
This protocol ensures high regioselectivity for the terminal bromide.[1][2]
Reagents:
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Precursor: 3-(3-Butenyl)tetrahydrofuran (Synthesized via allylation of dihydrofuran-3-one or similar).[1][2]
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Hydroboration: 9-BBN (9-Borabicyclo[3.3.1]nonane) or BH₃[1][2]·THF.
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Bromination: Bromine (Br₂) / Sodium Methoxide (NaOMe) or NBS/PPh₃ (Appel reaction on alcohol intermediate).[2]
Step-by-Step Protocol:
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Hydroboration:
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Charge a flame-dried flask with 3-(3-butenyl)tetrahydrofuran (1.0 eq) in anhydrous THF under N₂.
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Cool to 0°C. Dropwise add 9-BBN (0.5 M in THF, 1.2 eq).
-
Stir at room temperature (RT) for 4 hours to form the trialkylborane intermediate.
-
-
Oxidation/Bromination (One-Pot):
-
Cool the mixture to -78°C.
-
Add Sodium Methoxide (NaOMe, 3.0 eq) followed by dropwise addition of Bromine (Br₂, 1.1 eq).
-
Allow to warm to RT and stir for 2 hours.
-
Alternative: Oxidize with NaOH/H₂O₂ to the alcohol (3-(4-hydroxybutyl)THF), then convert to bromide using CBr₄/PPh₃ (Appel Reaction).[1][2]
-
-
Workup:
-
Purification:
-
Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).[2]
-
Visual Synthesis Workflow
Caption: Regioselective synthesis of 3-(4-Bromobutyl)oxolane via hydroboration-bromination.
Part 3: Applications in Drug Development
The 3-substituted oxolane ring offers a distinct 3D vector compared to the planar phenyl or linear alkyl linkers.[1][2]
1. Halichondrin B & Eribulin Analogs
The 3-substituted THF motif is a core structural element in the "C1–C13" fragment of Halichondrin B and its synthetic analog Eribulin (Halaven) .[1][2]
-
Role: The 4-bromobutyl chain acts as an electrophilic "handle" for macrocyclization via Nozaki-Hiyama-Kishi (NHK) coupling or sulfone alkylation.[1][2]
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Mechanism: The bromide undergoes displacement by a nucleophile (e.g., a sulfone or aldehyde enolate) to close the macrocyclic ring.[2]
2. PROTAC Linker Design
In Proteolysis-Targeting Chimeras (PROTACs), the linker's physicochemical properties (length, lipophilicity, rigidity) determine degradation efficiency.[1][2]
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Advantage: The THF ring introduces a "kink" and polarity (LogP ~2.[2]5) that improves solubility compared to a straight 8-carbon chain, while the bromobutyl tail allows facile attachment to E3 ligase ligands (e.g., Thalidomide derivatives).[1][2]
Part 4: Safety & Handling (MSDS Summary)
Hazard Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.[2]
-
Eye Irrit. 2A (H319): Causes serious eye irritation.[2]
-
STOT SE 3 (H335): May cause respiratory irritation.[2]
Handling Protocol:
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive.[2]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Use only in a fume hood.
-
Spill: Absorb with sand or vermiculite.[2] Do not flush into drains (toxic to aquatic life).[2]
References
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Smith, A. B., et al. (2002).[2] Total Synthesis of (+)-Halichondrin B. Journal of the American Chemical Society.[2] Link[2]
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Choi, H. W., et al. (2003).[2] Synthetic Studies on the Halichondrin B C1-C14 Fragment. Organic Letters. Link[2]
-
PubChem Compound Summary. (2024). 2-(4-Bromobutyl)tetrahydrofuran (Isomer Reference).[1][2] National Center for Biotechnology Information.[2] Link[2]
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Brown, H. C., & Lane, C. F. (1970).[2] The Base-Induced Reaction of Organoboranes with Bromine. Journal of the American Chemical Society.[2] Link[2]
